molecular formula C11H14ClNO B2671919 2-chloro-N-(4-ethylphenyl)propanamide CAS No. 379254-96-3

2-chloro-N-(4-ethylphenyl)propanamide

Cat. No. B2671919
M. Wt: 211.69
InChI Key: IAYXTUQFAKJQOV-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-ethylphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(4-ethylphenyl)propanamide” is 1S/C11H14ClNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-chloro-N-(4-ethylphenyl)propanamide” is a powder at room temperature . More specific physical and chemical properties are not available in the current data .

Scientific Research Applications

Solubility Studies

The solubility of 2-chloro-N-(4-ethylphenyl)propanamide (and closely related compounds) has been examined in various solvent mixtures using the polythermal method. These studies help understand its dissolution properties across different temperatures and solvent compositions, providing insights into its behavior in various environments. The solubility was found to increase with temperature, and the data were well-correlated using several model equations, demonstrating the compound's thermodynamic behaviors (Pascual et al., 2017).

Environmental Impact and Bioremediation

Research has focused on the environmental impact of organochlorine compounds, which include derivatives similar to 2-chloro-N-(4-ethylphenyl)propanamide. These studies highlight the persistence and potential toxicity of such compounds in ecosystems. There's a significant interest in developing methods for the bioremediation of these contaminants, utilizing microbial enzymes or other biocatalysts to degrade them efficiently, minimizing their environmental footprint (Chhaya & Gupte, 2013).

Pharmacokinetic Modeling

The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), have been modeled in studies involving closely related substances. These models predict the behavior of the compound in biological systems, aiding in the development of drugs with optimal efficacy and safety profiles. Such modeling is crucial for designing new therapeutics that target specific physiological pathways (Meno-Tetang et al., 2006).

Synthesis and Biological Activity

The synthesis and evaluation of biological activities of compounds structurally related to 2-chloro-N-(4-ethylphenyl)propanamide have been explored, including their potential as anticonvulsant, antimicrobial, and antihyperlipidemic agents. These studies involve the creation of derivatives through chemical modifications to investigate their therapeutic potential and understand their mechanism of action at the molecular level (Kamiński et al., 2015).

Environmental Toxicology

The environmental persistence and toxicological impact of organochlorines, akin to 2-chloro-N-(4-ethylphenyl)propanamide, have been scrutinized. This research informs the regulatory policies and risk assessments for the use and disposal of such chemicals, ensuring the protection of human health and the environment from potential hazards (Wolff et al., 1993).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYXTUQFAKJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-ethylphenyl)propanamide

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